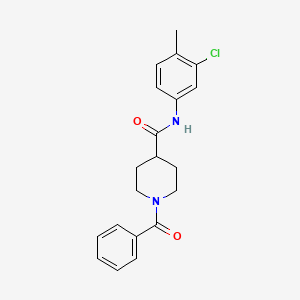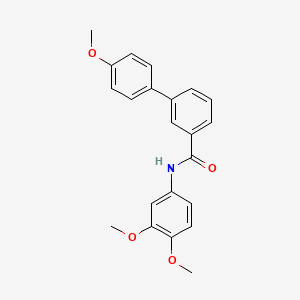![molecular formula C30H25ClO4 B3660571 9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione](/img/structure/B3660571.png)
9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Descripción general
Descripción
9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a xanthene core and a naphthalene moiety, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves several steps. One common method includes the reaction of 5-chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde with a suitable xanthene precursor under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other xanthene derivatives and naphthalene-based molecules. Compared to these, 9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This uniqueness contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClO4/c31-20-14-15-25(34-17-19-8-3-7-18-6-1-2-9-21(18)19)22(16-20)28-29-23(32)10-4-12-26(29)35-27-13-5-11-24(33)30(27)28/h1-3,6-9,14-16,28H,4-5,10-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYMFEJCKLLTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=CC6=CC=CC=C65)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660490.png)
![3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3660497.png)
![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3660511.png)
![2-bromo-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3660513.png)


![N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3660525.png)
![diethyl 5-{[(3,5-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3660531.png)
![N-{5-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B3660541.png)
![N-[4-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B3660548.png)
![N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B3660554.png)

![methyl 4-({[3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3660577.png)
![ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3660584.png)
